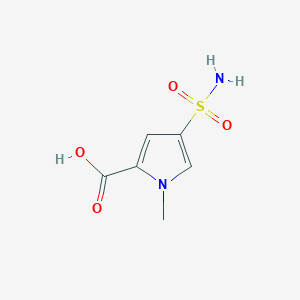

4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O4S and its molecular weight is 204.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as 3-[4-(aminosulfonyl)phenyl]propanoic acid have been shown to targetCarbonic Anhydrase 1 and 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Similar compounds such as aminosalicylic acid have been shown to inhibitfolic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Therefore, its inhibition can have widespread effects on cellular function .

Pharmacokinetics

Similar compounds such as aminosalicylic acid have a short serum half-life of one hour for the free drug .

Result of Action

The inhibition of folic acid synthesis can lead to a decrease in the synthesis of nucleotides and certain amino acids, potentially affecting dna replication, rna transcription, and protein synthesis .

Action Environment

Similar compounds such as amidosulfuron, a broad-spectrum herbicide, are known to be volatile, highly soluble in water, and have a high potential for leaching to groundwater .

Actividad Biológica

4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biological research. Its structural features contribute to its diverse biological activities, including potential applications in treating various diseases such as cancer and infections. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, applications, and research findings.

Structure and Properties

The compound features a pyrrole ring with an aminosulfonyl group and a carboxylic acid moiety. This unique structure enhances its ability to interact with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in critical signaling pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Modulation : It can act on various receptors, influencing cellular signaling cascades that are crucial for maintaining homeostasis or triggering pathological states.

- Nucleic Acid Interaction : The carboxylic acid group allows for potential interactions with nucleic acids, which could affect gene expression and cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives showed potent activity against drug-resistant cancer cells, suggesting that they could overcome common resistance mechanisms .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study focused on pyrrole derivatives found that specific compounds exhibited excellent activity against drug-resistant tuberculosis strains, with minimal cytotoxicity observed in normal cells. The mechanism was linked to inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis .

- Tyrosine Kinase Inhibition : Another investigation revealed that modified pyrrole compounds could inhibit tyrosine kinases associated with cancer progression. These findings suggest a potential role in targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the efficacy of these compounds. Variations in substituents on the pyrrole ring significantly influenced their potency against specific biological targets, highlighting the importance of molecular structure in drug design .

Data Summary

Análisis De Reacciones Químicas

Oxidation Reactions

The aminosulfonyl group undergoes oxidation under controlled conditions. Key findings include:

Mechanistic Insight : Oxidation converts the -SO₂NH₂ group to a sulfonate (-SO₃⁻) via intermediate sulfinic acid formation. The pyrrole ring remains intact due to its aromatic stability.

Reduction Reactions

Reductive transformations target both the aminosulfonyl and carboxylic acid groups:

Key Observation : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol while preserving the aminosulfonyl group .

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates substitutions at the 3- and 5-positions:

Regioselectivity : Halogenation favors the C5 position due to steric and electronic effects from the -SO₂NH₂ group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation:

Catalytic Efficiency : Electron-withdrawing groups (-SO₂NH₂) enhance oxidative addition rates in cross-coupling .

Condensation and Cyclization

The carboxylic acid group enables peptide bond formation and heterocycle synthesis:

Case Study : Condensation with ethylenediamine derivatives under acidic conditions yields fused bicyclic compounds with anti-tubercular activity (MIC < 0.016 μg/mL) .

Acid/Base-Mediated Transformations

The carboxylic acid group undergoes pH-dependent reactions:

Stability Note : The compound decomposes above 200°C, limiting high-temperature applications .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

Design Insight : Fluorination at C5 enhances antimicrobial potency by improving membrane permeability .

Propiedades

IUPAC Name |

1-methyl-4-sulfamoylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)(H2,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXPJSDXYCVAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.